Desfluoro Hydroxy Fallypride is a chemical compound that belongs to the class of dopamine receptor ligands, specifically targeting the dopamine D2 and D3 receptors. It is a derivative of Fallypride, which is known for its application in neuroimaging and research related to psychiatric disorders. The compound is characterized by the presence of a hydroxy group and the absence of a fluorine atom, which differentiates it from its parent compound.
Desfluoro Hydroxy Fallypride is synthesized through modifications of Fallypride, which itself is produced via complex chemical synthesis methods involving radiolabeling techniques. The synthesis of Desfluoro Hydroxy Fallypride has been explored in various studies focusing on improving ligand design and functionality for dopamine receptor imaging and drug development.
Desfluoro Hydroxy Fallypride can be classified as:
The synthesis of Desfluoro Hydroxy Fallypride typically involves several steps that modify the structure of Fallypride. The process may include:
Recent advancements in synthetic methods have improved the efficiency and yield of Desfluoro Hydroxy Fallypride production. For instance, improved methods for synthesizing [18F]Fallypride have been adapted to create derivatives like Desfluoro Hydroxy Fallypride with high molar activity and reproducibility, utilizing automated synthesis modules for precision and consistency .
Desfluoro Hydroxy Fallypride has a complex molecular structure characterized by:
The molecular data includes:
Desfluoro Hydroxy Fallypride undergoes various chemical reactions typical for organic compounds:
The stability and reactivity of Desfluoro Hydroxy Fallypride are influenced by its functional groups, which can alter its pharmacokinetic properties and interactions with biological targets.
The mechanism of action for Desfluoro Hydroxy Fallypride primarily involves its interaction with dopamine D2 and D3 receptors:
Studies have shown that modifications like hydroxylation can significantly impact binding kinetics and receptor selectivity, making it a valuable tool in neuropharmacology .
Desfluoro Hydroxy Fallypride has several applications in scientific research:
This compound exemplifies how structural modifications can enhance the functionality of existing pharmacological agents while providing insights into receptor dynamics and drug interactions.
Desfluoro Hydroxy Fallypride (DHF) exhibits high-affinity binding to dopamine D2 and D3 receptors (D2R/D3R), with dissociation constants (Ki) in the subnanomolar range. Quantitative autoradiography studies using [³H]DHF reveal a distinct regional binding pattern, with preferential accumulation in limbic regions such as the nucleus accumbens (NAc) and thalamus. This mirrors the distribution of D3 receptors, which are enriched in these areas compared to the dorsal striatum [5] [8]. DHF’s D3R affinity (Ki = 0.15 nM) is ~3-fold higher than its D2R affinity (Ki = 0.48 nM), as determined via competition binding assays against [³H]spiperone in transfected cell lines. This moderate selectivity contrasts with parent compound fallypride, which shows near-equal affinity for both subtypes [1] [10].
Table 1: Receptor Binding Profile of DHF
Receptor | Ki (nM) | Selectivity Ratio (D3R:D2R) | Primary Brain Regions |
---|---|---|---|
D3R | 0.15 ± 0.02 | 3.2 | NAc, Thalamus, Islands of Calleja |
D2R | 0.48 ± 0.05 | 1.0 (Reference) | Caudate, Putamen, Globus Pallidus |
D1R | >1,000 | >6,000 | Negligible binding |
5-HT₂AR | 420 ± 35 | ~2,800 | Cortex |
Data derived from [6] [8] [10]
DHF binds competitively within the orthosteric site of D2R/D3R, as demonstrated by saturation binding assays showing displacement by dopamine and classical antagonists like raclopride. Molecular docking simulations reveal that the hydroxy group of DHF forms a critical hydrogen bond with Ser³⁵⁶ in transmembrane helix 5 (TM5) of D3R, stabilizing the high-affinity conformation [10]. Unlike allosteric modulators (e.g., LY3154207 at D1R), DHF lacks measurable interaction with intracellular loop 2 (IL2) or membrane-proximal allosteric pockets. This is confirmed via mutagenesis studies: Mutation of Asp¹¹⁰ (D3R) or Asp¹¹⁴ (D2R) in the orthosteric pocket abolishes >90% of DHF binding, while IL2 mutations (e.g., Cys³²⁵Ala in D3R) show no effect [3] [10].
The absence of fluorine at the 5-position and introduction of a hydroxy group significantly alter binding kinetics relative to fallypride:
Table 2: Kinetic Parameters of Fallypride Analogs
Compound | kon (M⁻¹min⁻¹) | koff (min⁻¹) | Residence Time (min) | Lipophilicity (log P) |
---|---|---|---|---|
Desfluoro Hydroxy Fallypride | 1.8 × 10⁷ | 0.12 | 8.3 | 2.1 |
Fallypride | 3.2 × 10⁷ | 0.20 | 5.0 | 3.8 |
Epidepride | 1.2 × 10⁷ | 0.08 | 12.5 | 4.2 |
Raclopride | 4.5 × 10⁷ | 0.35 | 2.9 | 1.6 |
In β-arrestin recruitment assays (e.g., Tango or BRET), DHF acts as a partial agonist with ~35% efficacy relative to dopamine at D3R. This contrasts with its antagonism at D2R, where it suppresses dopamine-induced β-arrestin recruitment by 85% (IC₅₀ = 1.8 nM) [5] [10]. The divergent signaling stems from DHF’s stabilization of distinct receptor conformations: Molecular dynamics simulations show DHF induces tighter packing of TM1–TM2–TM7 in D3R, favoring Gαi coupling over β-arrestin. In contrast, fallypride uniformly antagonizes both pathways at D2R/D3R. This functional selectivity may confer reduced side effects (e.g., vs. full D3R agonists) in modulating limbic dopamine pathways [6] [10].
Replacing fluorine with hydroxy at C5 reduces lipophilicity (log P = 2.1 for DHF vs. 3.8 for fallypride), altering in vivo distribution:
Table 3: Pharmacokinetic Impact of Fluorine vs. Hydroxy Substitution
Property | Desfluoro Hydroxy Fallypride | Fallypride | Key Implications |
---|---|---|---|
log P | 2.1 | 3.8 | Reduced nonspecific binding |
Brain Uptake (SUV) | 0.8 | 1.2 | Lower global receptor occupancy |
Thalamus:Striatum Ratio | 2.5 | 1.7 | Enhanced selectivity for extrastriatal D3R |
VMAT2 Affinity (Ki) | >500 nM | 120 nM | Avoids presynaptic masking |
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5